molecular formula C9H10O4S B1266019 4-Toluenesulphonylacetic acid CAS No. 3937-96-0

4-Toluenesulphonylacetic acid

Cat. No. B1266019
CAS RN: 3937-96-0
M. Wt: 214.24 g/mol
InChI Key: AQDHXMBUTDLAMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Toluenesulphonylacetic acid and related compounds has been explored in various studies:

  • Hua et al. (2010) discussed the synthesis of novel compounds through reactions involving toluene, yielding products with unique properties (Hua et al., 2010).
  • Ashcroft et al. (1985) described the use of 4-Toluenesulphonyl iodide in reactions with alkenyl- and benzyl-cobaloximes to produce organo-4-tolylsulphones (Ashcroft et al., 1985).

Molecular Structure Analysis

  • Bocelli et al. (1983) analyzed the structure of a compound closely related to 4-Toluenesulphonylacetic acid, providing insights into its molecular conformation (Bocelli et al., 1983).

Chemical Reactions and Properties

  • Kostov et al. (2016) described the synthesis of sodium 4-toluenesulfonyloxymethyl-(H)-phosphinate as a reagent for preparing O- and S-methyl-(H)-phosphinic acid derivatives, demonstrating the compound's reactivity (Kostov et al., 2016).

Physical Properties Analysis

Information specific to the physical properties of 4-Toluenesulphonylacetic acid is limited in the available literature. However, studies on related compounds can provide indirect insights.

Chemical Properties Analysis

  • Izuchukwu et al. (2018) reported the synthesis of N-aryl substituted p-toluenesulphonamides, demonstrating the versatile chemical properties of compounds related to 4-Toluenesulphonylacetic acid (Izuchukwu et al., 2018).

Scientific Research Applications

1. Role in Protein Biosynthesis and Disease Relations

4-Toluenesulphonylacetic acid is relevant in the context of glutamic acid modifications, particularly 4-carboxyglutamate, which plays a crucial role in protein biosynthesis and blood coagulation. This modification is also linked to diseases like bone resorption, osteoporosis, papilloma, and plaque atherosclerosis. The development of computational models to predict 4-carboxyglutamate sites can be crucial in understanding these processes and diseases (Shah & Khan, 2020).

2. Environmental and Biological Applications

4-Toluenesulphonylacetic acid has been studied in the context of environmental microbiology, particularly in the mineralization of TSA (4-toluenesulphonate) by Comamonas testosteroni T-2. This process involves a complex transport system that includes an outer-membrane porin and a secondary transporter, which are crucial for the degradation of TSA in the environment (Mampel et al., 2004).

3. Chemical Synthesis and Applications in Nucleoside Modification

The compound has been utilized in the synthesis of sodium 4-toluenesulfonyloxymethyl-(H)-phosphinate and related reagents. These are used for preparing O- and S-methyl-(H)-phosphinic acid derivatives, which are crucial for the solid-phase synthesis of oligonucleotides using H-phosphonate chemistry (Kostov et al., 2016).

4. Implications in Metabolism and Enzyme Function

Research has been conducted on gamma-glutamyltranspeptidase, an enzyme involved in glutathione metabolism. The study of gamma-glutamyl compounds, potentially related to 4-toluenesulphonylacetic acid, is significant for understanding enzymatic activity and identifying catalytic nucleophiles (Inoue et al., 2000).

properties

IUPAC Name

2-(4-methylphenyl)sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDHXMBUTDLAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192573
Record name 4-Toluenesulphonylacetic acid
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Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Toluenesulphonylacetic acid

CAS RN

3937-96-0
Record name 2-[(4-Methylphenyl)sulfonyl]acetic acid
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Record name 4-Toluenesulphonylacetic acid
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Record name 4-Toluenesulphonylacetic acid
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Record name (4-tolylsulphonyl)acetic acid
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Record name 4-TOLUENESULFONYLACETIC ACID
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